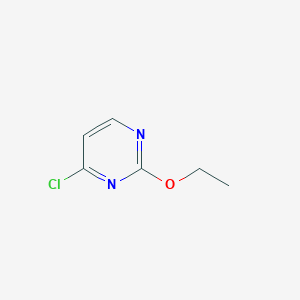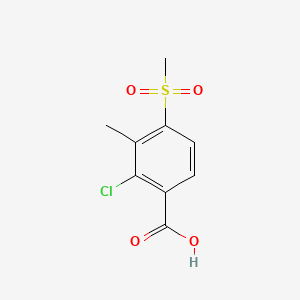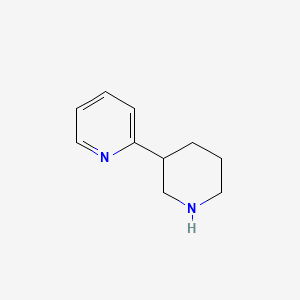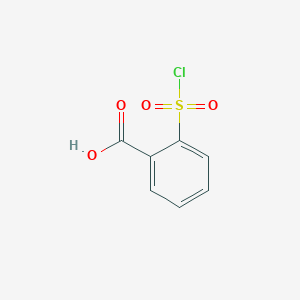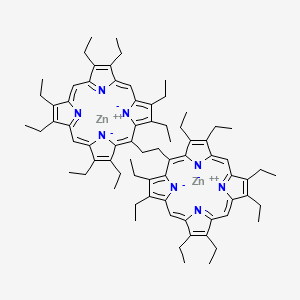
Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide)
Descripción general
Descripción
“Dizinc 5,5’-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide)” is a chemical compound with the molecular formula C74H90N8Zn2 . It has an average mass of 1222.378 Da and a monoisotopic mass of 1218.587158 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its large molecular formula. Detailed structural analysis would typically involve techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Aplicaciones Científicas De Investigación
Light Harvesting Arrays
Bis(Zinc Porphyrin) compounds are highly efficient in light harvesting applications due to their ability to absorb and transfer light energy. They are used in the development of light-harvesting arrays that can capture solar energy and convert it into electrical energy, which is a key component in solar cell technology .
Molecular Wires
These compounds can act as molecular wires due to their conductive properties. They are used in creating pathways for electron transfer in molecular electronics, which is essential for developing smaller and more efficient electronic devices .
Catalysts
Bis(Zinc Porphyrin) serves as a catalyst in various chemical reactions. Its ability to facilitate reactions by lowering the activation energy makes it valuable in industrial processes and synthetic chemistry .
Sensors
Due to their sensitivity to changes in the environment, such as pH or the presence of specific molecules, Bis(Zinc Porphyrin) compounds are used in sensor technology for detecting gases, ions, or organic compounds .
Photodynamic Therapy (PDT)
In medical research, Bis(Zinc Porphyrin) is explored for its use in photodynamic therapy for cancer treatment. It’s involved in generating reactive oxygen species when exposed to light, which can destroy cancer cells .
Bioimaging
These compounds are also applied in bioimaging techniques due to their fluorescent properties, aiding in the visualization of biological processes and structures within cells .
Chiral Discrimination in CD Spectroscopy
Bis(Zinc Porphyrin) is used as a CD-sensitive bidentate host molecule for determining the absolute configuration of mono-alcohols and other chiral molecules, which is crucial in pharmaceutical research .
Supramolecular Chemistry
The compound’s ability to form complex structures with other molecules makes it significant in supramolecular chemistry, where it’s used to study self-assembly processes and create novel materials with specific functions .
Mecanismo De Acción
Target of Action
The primary target of Bis(Zinc Porphyrin), also known as Dizinc 5,5’-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide), is the formation of inclusion complexes with other molecules . This complex formation is induced by Zn-N coordination . The compound’s role is to provide a stable and robust structure for these complexes .
Mode of Action
Bis(Zinc Porphyrin) interacts with its targets through Zn-N coordination . This interaction leads to the formation of a cage-like complex that is stable enough to achieve relative movement between the Bis(Zinc Porphyrin) host and the guest molecule connected by Zn-N coordination .
Biochemical Pathways
Bis(Zinc Porphyrin) affects the biochemical pathways related to the generation, storage, and use of oxygen . It plays a pivotal role in the biochemical functioning of plants and is involved in various applications ranging from solar energy generation to serving as catalysts for important chemical reactions .
Pharmacokinetics
Porphyrins, in general, are known for their remarkable capacity to undergo synthetic modification , which could potentially impact their bioavailability.
Result of Action
The molecular and cellular effects of Bis(Zinc Porphyrin)'s action are demonstrated by its potential applications as a molecular gyroscope in molecular machines . The characteristics of these assemblies have been demonstrated by 1 H NMR, UV-vis, and fluorescence spectra .
Action Environment
The action, efficacy, and stability of Bis(Zinc Porphyrin) can be influenced by environmental factors. For instance, the formation of its inclusion complexes is robust due to the presence of the cage effect of cyclic Bis(Zinc Porphyrin) . This suggests that the compound’s action may be influenced by the molecular environment in which it is situated.
Propiedades
IUPAC Name |
dizinc;2,3,7,8,12,13,17,18-octaethyl-5-[2-(2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diid-5-yl)ethyl]porphyrin-21,22-diide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H90N8.2Zn/c1-17-41-45(21-5)63-37-67-49(25-9)53(29-13)71(79-67)57(72-54(30-14)50(26-10)68(80-72)38-64-46(22-6)42(18-2)60(76-64)35-59(41)75-63)33-34-58-73-55(31-15)51(27-11)69(81-73)39-65-47(23-7)43(19-3)61(77-65)36-62-44(20-4)48(24-8)66(78-62)40-70-52(28-12)56(32-16)74(58)82-70;;/h35-40H,17-34H2,1-16H3;;/q-4;2*+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFYYVDUZMGZPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)CC)CC)CCC6=C7C(=C(C(=CC8=NC(=CC9=NC(=CC1=C(C(=C6[N-]1)CC)CC)C(=C9CC)CC)C(=C8CC)CC)[N-]7)CC)CC)CC.[Zn+2].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H90N8Zn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80580532 | |
| Record name | Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80580532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1222.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide) | |
CAS RN |
92995-45-4 | |
| Record name | Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80580532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




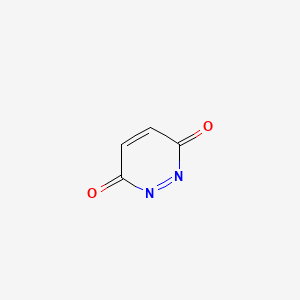
![Imidazo[1,2-A]pyrazin-8(7H)-one](/img/structure/B1590739.png)

![2-Chloro-5-methylbenzo[d]thiazole](/img/structure/B1590743.png)
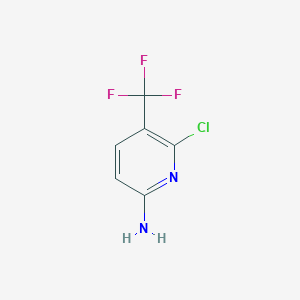
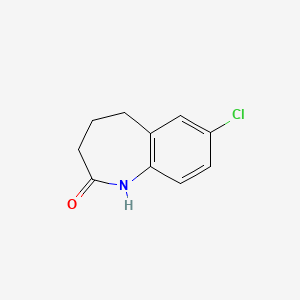
![Bis(oxiran-2-ylmethyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B1590747.png)
